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molecular formula C14H15FN2O2 B1504590 1-Tert-butyl-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 936084-45-6

1-Tert-butyl-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1504590
M. Wt: 262.28 g/mol
InChI Key: KFFBNVNQIATQRL-UHFFFAOYSA-N
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Patent
US09156837B2

Procedure details

A solution of the compound (18.67 g, 64.31 mmol) obtained in step 1 and 1N aqueous sodium hydroxide solution (70.0 mL, 70 mmol) in ethanol (180 mL) was stirred at 70° C. for 14 hr, and concentrated under reduced pressure. To the residue were added water and 1N hydrochloric acid, and the precipitate was collected by filtration to give 1-tert-butyl-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (16.87 g, 64.3 mmol, 100%) as a white powder.
Name
compound
Quantity
18.67 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[C:8]([C:17]([O:19]CC)=[O:18])[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>C(O)C>[C:1]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[C:8]([C:17]([OH:19])=[O:18])[CH:7]=[N:6]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
compound
Quantity
18.67 g
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1C1=CC=C(C=C1)F)C(=O)OCC
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added water and 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C1=CC=C(C=C1)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 64.3 mmol
AMOUNT: MASS 16.87 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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